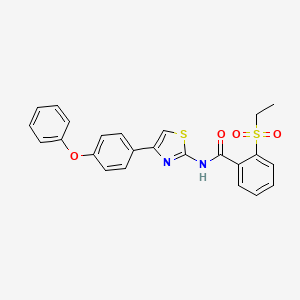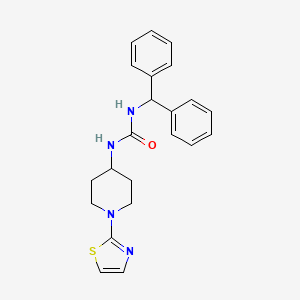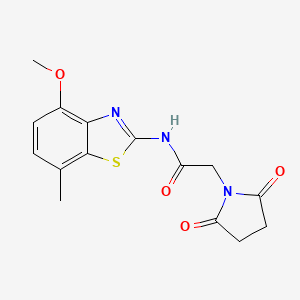
2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with an ethylsulfonyl group and a thiazolyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenoxyphenyl Group: This step involves the coupling of the thiazole ring with a phenoxyphenyl moiety, often through a Suzuki coupling reaction.
Attachment of the Benzamide Core: The benzamide core is introduced via an amidation reaction, where the thiazole derivative reacts with an appropriate benzoyl chloride.
Addition of the Ethylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and phenoxyphenyl group are crucial for binding to the target site.
Material Science: The compound’s structure contributes to its physical properties, such as thermal stability and solubility, which are important for its application in materials.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-1,3-thiazol-2-ol: Similar thiazole structure but with a methoxy group instead of a phenoxy group.
4-(4-Fluorophenyl)-1,3-thiazol-2-ol: Contains a fluorophenyl group instead of a phenoxy group.
4-(4-Methylthiophenyl)-1,3-thiazol-2-ol: Features a methylthio group in place of the phenoxy group.
Uniqueness
2-(ethylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is unique due to the combination of its ethylsulfonyl group and phenoxyphenyl-thiazole structure, which imparts specific chemical and physical properties not found in the similar compounds listed above.
属性
IUPAC Name |
2-ethylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-2-32(28,29)22-11-7-6-10-20(22)23(27)26-24-25-21(16-31-24)17-12-14-19(15-13-17)30-18-8-4-3-5-9-18/h3-16H,2H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYMSMXEZQELKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide](/img/structure/B2754010.png)
![3-oxo-2-phenyl-N,5-dipropyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
![3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2754012.png)



![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)
![N'-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2754019.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2754021.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)


![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)
